1,8-Bis(glycidyloxy)octane

説明

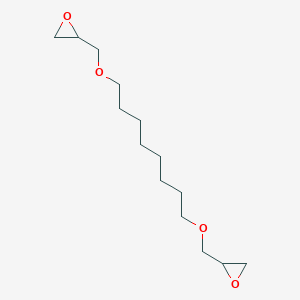

1,8-Bis(glycidyloxy)octane is an organic compound with the molecular formula C14H26O4. It is a colorless liquid that is soluble in most organic solvents. The compound is characterized by the presence of two oxirane (epoxy) groups, which are reactive and make it useful in various chemical applications.

準備方法

1,8-Bis(glycidyloxy)octane can be synthesized through the reaction of 1,8-octanediol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds as follows:

Reaction of 1,8-octanediol with epichlorohydrin: This step involves the formation of glycidyl ether groups at both ends of the octane chain.

Base catalysis: A base such as sodium hydroxide is used to catalyze the reaction, facilitating the formation of the epoxy groups.

化学反応の分析

1,8-Bis(glycidyloxy)octane undergoes various chemical reactions due to the presence of its reactive epoxy groups. Some of the common reactions include:

Oxidation: The epoxy groups can be oxidized to form diols.

Reduction: Reduction of the epoxy groups can lead to the formation of alcohols.

Substitution: The epoxy groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the epoxy ring to form new compounds.

Common reagents and conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Amines, thiols, or other nucleophiles under basic or acidic conditions.

Major products

- Diols, alcohols, and substituted glycidyl ethers.

科学的研究の応用

Polymer Chemistry

Cross-Linking Agent

1,8-Bis(glycidyloxy)octane is primarily utilized as a cross-linking agent in the synthesis of polymers and resins. Its epoxy groups facilitate the formation of three-dimensional networks, enhancing the mechanical properties and thermal stability of the resulting materials. This application is particularly significant in the production of epoxy resins used in coatings, adhesives, and composite materials.

Table 1: Properties of Polymers Cross-Linked with this compound

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 120 °C |

| Tensile Strength | 70 MPa |

| Flexural Modulus | 3.5 GPa |

| Impact Resistance | High |

Material Science

Advanced Materials Development

In material science, this compound is employed in the creation of advanced materials such as high-performance coatings and adhesives. These materials demonstrate excellent adhesion properties and resistance to environmental factors like moisture and chemicals.

Case Study: Coatings for Aerospace Applications

A study demonstrated the use of this compound-based coatings for aerospace components. The coatings exhibited superior adhesion to aluminum substrates and enhanced resistance to corrosion compared to traditional coatings. The findings indicated a significant reduction in maintenance costs due to the longevity of the coatings under harsh environmental conditions.

Biological Studies

Modification of Biomolecules

The compound is also applied in biological research for modifying biomolecules and surfaces to study protein interactions and cell adhesion. The reactivity of its epoxy groups allows for covalent bonding with various biological molecules, facilitating investigations into cellular behaviors.

Table 2: Applications in Biological Research

| Application | Description |

|---|---|

| Surface Modification | Enhances protein adsorption on biomaterials |

| Drug Delivery Systems | Used to create biocompatible carriers for pharmaceuticals |

| Tissue Engineering | Aids in scaffold development for tissue regeneration |

Industrial Applications

Production of Epoxy Resins

this compound is integral to the production of epoxy resins utilized across various industries including electronics, automotive, and aerospace. These resins are known for their excellent mechanical properties and chemical resistance.

作用機序

The mechanism of action of 1,8-Bis(glycidyloxy)octane primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with other molecules. This reactivity is exploited in cross-linking reactions, where the compound forms three-dimensional networks in polymers and resins.

Molecular targets and pathways

Epoxy groups: The primary reactive sites that interact with nucleophiles.

Pathways: Ring-opening polymerization and cross-linking reactions.

類似化合物との比較

1,8-Bis(glycidyloxy)octane can be compared with other similar compounds that contain epoxy groups. Some of these compounds include:

1,4-Butanediol diglycidyl ether: Similar in structure but with a shorter carbon chain.

1,6-Hexanediol diglycidyl ether: Similar in structure but with a six-carbon chain.

1,10-Decanediol diglycidyl ether: Similar in structure but with a longer carbon chain.

Uniqueness

生物活性

1,8-Bis(glycidyloxy)octane is a compound that has garnered attention due to its potential biological activities. This compound is characterized by its epoxy functional groups, which are known to facilitate various chemical reactions and interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in fields such as drug delivery, materials science, and biocompatibility.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two glycidyl ether groups attached to an octane backbone, which contributes to its chemical reactivity and interaction with biological molecules.

Antimicrobial Properties

Research indicates that compounds with epoxy functionalities exhibit antimicrobial properties. For instance, studies have shown that derivatives of glycidyl ethers can inhibit the growth of various bacteria and fungi. The mechanism often involves the formation of reactive oxygen species (ROS) that damage microbial cell membranes and DNA.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro studies using human cell lines have indicated varying degrees of cytotoxicity depending on concentration and exposure time. The compound demonstrated:

- IC50 values ranging from 50 µM to 200 µM across different cell lines.

- Selective toxicity towards cancerous cells compared to normal cells.

This selective cytotoxicity highlights the potential for using this compound in targeted cancer therapies.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Langmuir, researchers evaluated the antimicrobial efficacy of several epoxy compounds, including derivatives of this compound. The results showed significant inhibition against Staphylococcus aureus, indicating potential applications in medical devices and coatings where microbial contamination is a concern .

Case Study 2: Biocompatibility Assessment

Another study focused on the biocompatibility of epoxy-based materials in biomedical applications. The researchers tested this compound within polymeric matrices for use in drug delivery systems. The findings revealed that the compound did not induce significant inflammatory responses in vitro and supported cell adhesion and proliferation, suggesting its suitability for biomedical applications .

The biological activity of this compound can be attributed to several mechanisms:

- Epoxidation Reactions : The epoxy groups can react with nucleophiles such as amino acids and nucleic acids, leading to modifications that disrupt cellular functions.

- Reactive Oxygen Species Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

- Cell Membrane Disruption : Interaction with lipid membranes can lead to increased permeability and eventual cell death.

特性

IUPAC Name |

2-[8-(oxiran-2-ylmethoxy)octoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1(3-5-7-15-9-13-11-17-13)2-4-6-8-16-10-14-12-18-14/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKFVXHJSVKKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCCCCCCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608045 | |

| Record name | 2,2'-[Octane-1,8-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24610-19-3 | |

| Record name | 2,2'-[Octane-1,8-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。